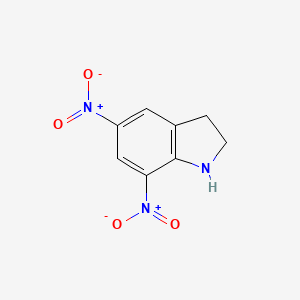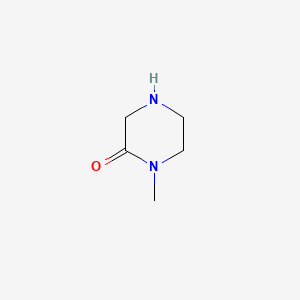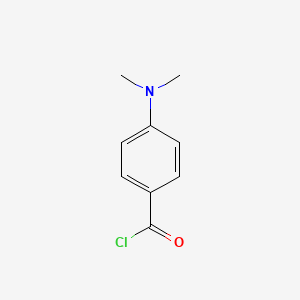
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that serves as a key precursor for the synthesis of various heterocyclic derivatives. These derivatives are characterized by the presence of different rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. The compound's structure allows for a range of chemical reactions, making it a versatile starting material for the creation of compounds with potential biological activities, including antitumor properties.
Synthesis Analysis
The synthesis of heterocyclic compounds derived from 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a series of reactions starting from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene or similar compounds. The reaction with ethyl cyanoacetate yields the acetamide, which then undergoes further transformations to produce a diverse set of heterocyclic derivatives. The synthetic pathways are characterized by regioselective attacks and cyclization, with the cyanoacetamido moiety playing a crucial role in the reaction mechanisms. The synthetic procedures are typically one-pot reactions under mild conditions, which is advantageous for yield production and further transformations .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives can be confirmed through various analytical techniques. For instance, single crystal X-ray studies have been used to confirm the structure of related thiazolidinone derivatives, providing a solid foundation for understanding the stereochemistry and molecular conformation of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is influenced by the presence of functional groups that can participate in different reaction pathways. These include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. The diversity of these reactions leads to the formation of a wide array of heterocyclic compounds with varying biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide are not detailed in the provided papers, the properties of its derivatives can be inferred. The compounds exhibit high inhibitory effects against various human cancer cell lines, indicating their potential as antitumor agents. Additionally, some derivatives have been modified to produce nonionic surface active agents, suggesting that these compounds can also have applications in the field of antimicrobial and surface activity .
Applications De Recherche Scientifique
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : Cyanoacetamide derivatives are used in the synthesis of biologically active compounds .
- Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
-
Synthesis of 5-Aminopyrazoles
- Field : Medicinal Chemistry
- Application : 5-Aminopyrazoles, which can be synthesized from cyanoacetamides, have been extensively investigated due to their biological and medicinal properties .
- Method : Various synthetic methods have been developed for these compounds, particularly those that involve the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .
- Results : These compounds have been used in the pharmaceutical and agrochemical industries .
-
Antimicrobial and Anticancer Activity
- Field : Pharmacology
- Application : Some synthesized compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Superconductors and Optoelectronics
- Field : Material Science
- Application : Cyanoacetamides find increasing application as superconductors and in optoelectronics .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of 1,3-Diazoles
- Field : Medicinal Chemistry
- Application : The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Anti-Inflammatory, Antimicrobial, Anticonvulsant and Anticancer Agents
- Field : Pharmacology
- Application : 1,3,4-thiadiazoles, which can be synthesized from cyanoacetamides, were reported as highly anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Cyanoacetylation of Amines
- Field : Organic Chemistry
- Application : Cyanoacetylation of amines is a process that has seen recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds .
- Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
-
Therapeutic Importance of Synthetic Thiophene
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Superconductors and Optoelectronics
- Field : Material Science
- Application : Cyanoacetamides find increasing application as superconductors and in optoelectronics .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Propriétés
IUPAC Name |
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFLHMNQIQMLKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403361 |
Source


|
| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
31557-89-8 |
Source


|
| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

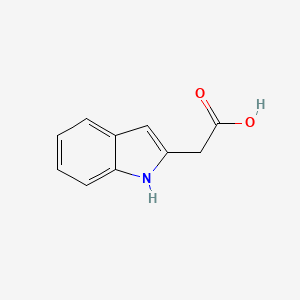
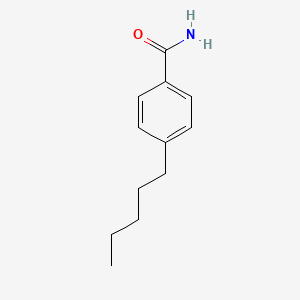
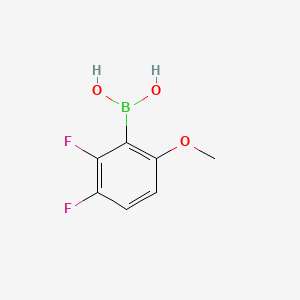
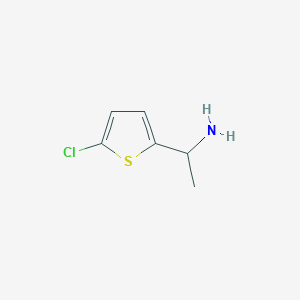
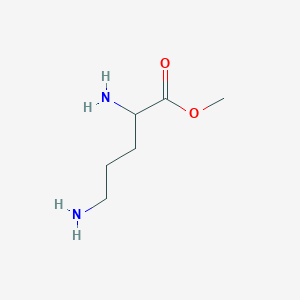
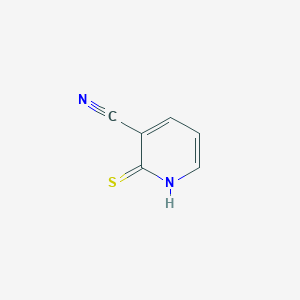
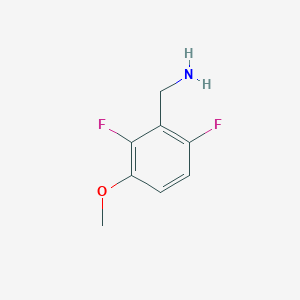
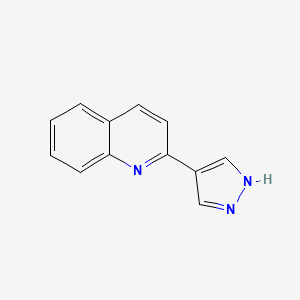
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
